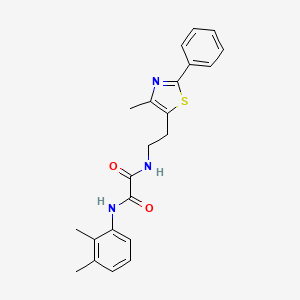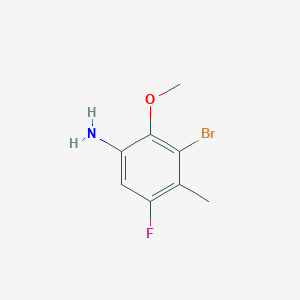![molecular formula C14H22N2 B2421490 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine CAS No. 923137-50-2](/img/structure/B2421490.png)
1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine” is a chemical compound with the molecular formula C14H22N2 . It has a molecular weight of 218.34 . The compound is also known as "[4-(3-methylpiperidin-1-yl)phenyl]methanamine" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2/c1-12-3-2-8-16(10-12)11-14-6-4-13(9-15)5-7-14/h4-7,12H,2-3,8-11,15H2,1H3 . This indicates that the compound has a piperidine ring, which is a common structure in many pharmaceuticals .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is 4°C, and it should be protected from light .Applications De Recherche Scientifique
Drug Designing
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacological Applications
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine could have potential pharmacological applications.
Antiplasmodial Activity
1, 4-disubstituted piperidines have shown significant antiplasmodial activity against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum . This suggests that 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine could potentially be used in the treatment of malaria.
Synthesis of Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biological Evaluation of Potential Drugs
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine could be used in the biological evaluation of potential drugs.
Anticoagulant Effect
4-(piperidin-1-yl)pyridine derivatives have shown strong factor IIa inhibition and good anticoagulant effect . This suggests that 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine could potentially be used in the treatment of blood clotting disorders.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-3-2-8-16(10-12)11-14-6-4-13(9-15)5-7-14/h4-7,12H,2-3,8-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPRDRGHQMCFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2421407.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxybenzamide](/img/structure/B2421408.png)
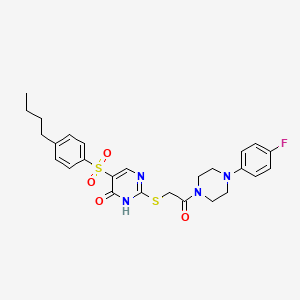
![(2-methylimidazo[1,2-a]pyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2421412.png)
![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2421413.png)
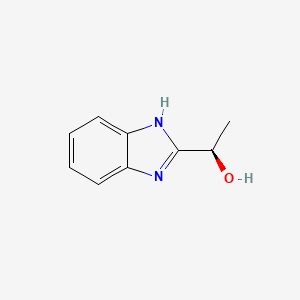
![(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2421418.png)
![N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2421424.png)
![ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2421425.png)
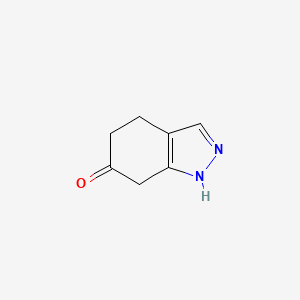
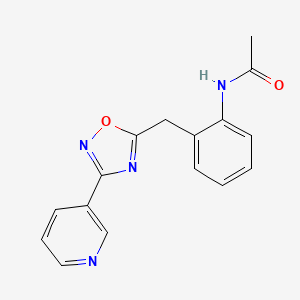
![2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]acetamide](/img/structure/B2421428.png)
